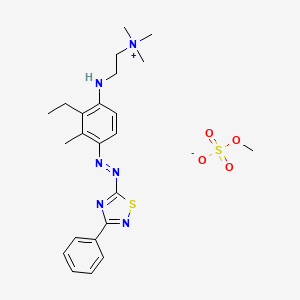
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound contains a thiadiazole ring, an azo group, and a quaternary ammonium group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate typically involves multiple steps. The process begins with the formation of the thiadiazole ring, followed by the introduction of the azo group through a diazotization reaction. The final step involves the quaternization of the amine group to form the quaternary ammonium salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound’s properties make it suitable for use in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring and azo group can form specific interactions with these targets, leading to changes in their activity. The quaternary ammonium group enhances the compound’s solubility and facilitates its transport across biological membranes.
類似化合物との比較
Similar Compounds
- 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium hydrogen sulphate
- 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C23H32N6O4S2 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC名 |
2-[2-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C22H29N6S.CH4O4S/c1-6-18-16(2)19(12-13-20(18)23-14-15-28(3,4)5)25-26-22-24-21(27-29-22)17-10-8-7-9-11-17;1-5-6(2,3)4/h7-13,23H,6,14-15H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
UVVXEPONZHSZFO-UHFFFAOYSA-M |
正規SMILES |
CCC1=C(C=CC(=C1C)N=NC2=NC(=NS2)C3=CC=CC=C3)NCC[N+](C)(C)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


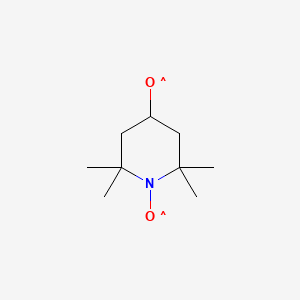
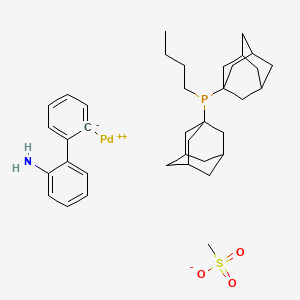
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
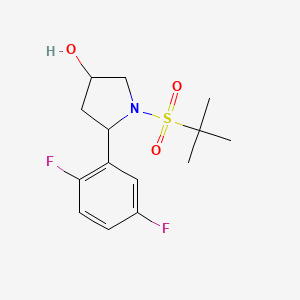
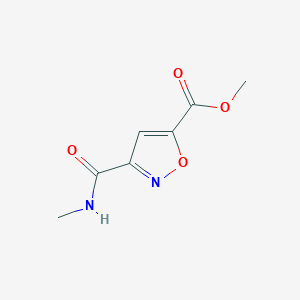
![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)

![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
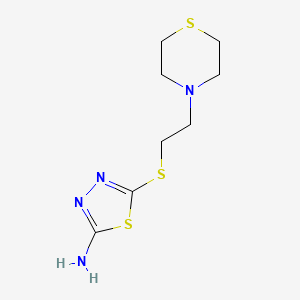
![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)

